molecular formula C17H22ClN3O3 B7855071 3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propyl-dimethylazanium;chloride

3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propyl-dimethylazanium;chloride

Cat. No. B7855071
M. Wt: 351.8 g/mol
InChI Key: DKUNZCFTPBSFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propyl-dimethylazanium;chloride is a useful research compound. Its molecular formula is C17H22ClN3O3 and its molecular weight is 351.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propyl-dimethylazanium;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propyl-dimethylazanium;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propyl-dimethylazanium;chloride' involves the reaction of 2-furoyl chloride with 2-aminobenzoylpropyltrimethylammonium chloride in the presence of a base to form the intermediate product, which is then treated with dimethylamine to yield the final product as a chloride salt.

Starting Materials
2-furoyl chloride, 2-aminobenzoylpropyltrimethylammonium chloride, base, dimethylamine, hydrochloric acid

Reaction
Step 1: 2-furoyl chloride is added dropwise to a solution of 2-aminobenzoylpropyltrimethylammonium chloride in a suitable solvent in the presence of a base such as triethylamine or pyridine., Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete., Step 3: The intermediate product is isolated by filtration or extraction and purified by recrystallization or chromatography., Step 4: The intermediate product is dissolved in a suitable solvent and treated with excess dimethylamine in the presence of a catalyst such as palladium on carbon or Raney nickel., Step 5: The reaction mixture is heated under reflux for several hours until the reaction is complete., Step 6: The final product is isolated by filtration or extraction and purified by recrystallization or chromatography., Step 7: The final product is converted to the chloride salt by treatment with hydrochloric acid.

properties

IUPAC Name

3-[[2-(furan-2-carbonylamino)benzoyl]amino]propyl-dimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3.ClH/c1-20(2)11-6-10-18-16(21)13-7-3-4-8-14(13)19-17(22)15-9-5-12-23-15;/h3-5,7-9,12H,6,10-11H2,1-2H3,(H,18,21)(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUNZCFTPBSFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propyl-dimethylazanium;chloride

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